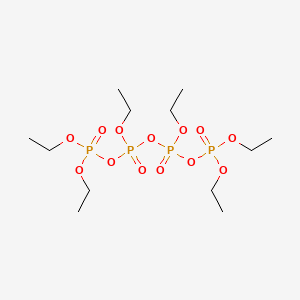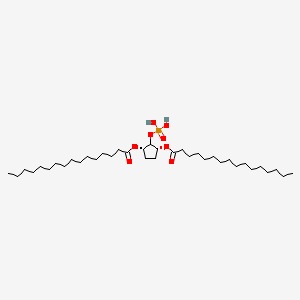
o-Crésolphtaléine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of o-Cresolphthalein and its derivatives involves various chemical processes that yield a range of compounds with differing functional groups and structural features. For instance, derivatives such as 5,5′-dicyano, 5,5′-dicarbomethoxy, and others have been prepared from dibromocresolphthalein, showcasing the versatility of o-Cresolphthalein in chemical synthesis (Brenzovich et al., 2003).
Molecular Structure Analysis
The molecular structure of o-Cresolphthalein and its complexes has been extensively analyzed, revealing insights into the empirical formulas, bonding modes, and geometrical configurations of its complexes with various metal ions, including VO2+, Cr3+, MoO+, and UO2 2+ (Ismail et al., 2004).
Chemical Reactions and Properties
o-Cresolphthalein undergoes a variety of chemical reactions, forming complexes with metal ions that exhibit unique properties. The compound's ability to form mononuclear and homobinuclear complexes with metals like vanadium(IV), chromium(III), molybdenum(III), and uranium(VI) highlights its chemical reactivity and potential applications in coordination chemistry (Ismail et al., 2004).
Physical Properties Analysis
The physical properties of o-Cresolphthalein derivatives, such as solubility, pH sensitivity, and thermochromic behavior, have been studied to understand their applications in various fields. For example, an immobilized cellulose membrane containing o-Cresolphthalein shows a pH-sensitive response, making it a promising material for optical pH sensors and test papers (Chen Tianlu, 2006).
Chemical Properties Analysis
The chemical properties of o-Cresolphthalein, including its reactivity with metal ions and its role as a pH indicator, have been the subject of significant research. Its complexation reactions with metals, such as the formation of colorimetrically active complexes for the determination of serum calcium, demonstrate its utility in analytical chemistry (Moorehead & Biggs, 1974).
Applications De Recherche Scientifique
Indicateur de pH dans les titrages
L'o-Crésolphtaléine est un colorant phtaléine qui sert d'indicateur de pH, en particulier dans les titrages . Elle est insoluble dans l'eau mais soluble dans l'éthanol, sa solution passant du incolore en dessous de pH 8.2 au violet au-dessus de pH 9.8 . Cette propriété la rend précieuse pour surveiller les variations de pH lors de réactions chimiques et de titrages.
Estimation colorimétrique du calcium dans le sérum
En diagnostic médical, l'this compound est utilisée pour l'estimation colorimétrique des niveaux de calcium dans le sérum . Cette application est cruciale pour évaluer l'homéostasie du calcium chez les patients et peut être utilisée pour diagnostiquer des affections liées à des niveaux anormaux de calcium.
Synthèse de polyamides et de polyimides
Le composé est essentiel dans la dérivation des polyamides et des polyimides, qui sont connus pour leur résistance à la température, leur isolation électrique et leur résistance mécanique . Ces matériaux ont des applications dans diverses industries, notamment l'électronique et l'aérospatiale.
Composant du milieu calcifiant
L'this compound a été utilisée comme composant dans les milieux calcifiants pour les tests de calcification . Cette application est importante dans l'étude de la biominéralisation et le développement de biomatériaux.
Analyse des schémas d'écoulement dans les conduits
En raison de la cinétique lente de son changement de couleur du rouge-violet au incolore, l'this compound est une molécule appropriée pour analyser les schémas d'écoulement dans les conduits à parois ondulées . Cette application est bénéfique dans la recherche en dynamique des fluides et l'ingénierie.
Détermination colorimétrique de la teneur en calcium
Le composé est également utilisé pour la détermination colorimétrique de la teneur en calcium via la méthode de la complexone this compound . Cette méthode est largement utilisée dans les échantillons biologiques et non biologiques pour évaluer les concentrations de calcium, ce qui est essentiel pour divers domaines de recherche, notamment les études environnementales et les sciences des matériaux.
Mécanisme D'action
Target of Action
The primary target of o-Cresolphthalein is calcium ions (Ca2+) . Calcium plays significant roles in cell structural components and biochemical functioning through signaling within and external to the cell . It is essential for normal neuromuscular function and for correct functioning of the coagulation factors .
Mode of Action
o-Cresolphthalein interacts with calcium ions in an alkaline environment to produce a violet-colored complex . The color intensity of this complex is proportional to the calcium concentration in the sample . This reaction is used as a basis for colorimetric assays to determine calcium levels .
Biochemical Pathways
Calcium ions play a central role in a huge variety of biological functions and cellular processes – from fertilization, development, and differentiation to metabolism, cell proliferation, secretion, and muscle contraction, as well as brain functions including learning and memory .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in ethanol . This solubility profile may influence its distribution and elimination in biological systems.
Result of Action
The primary result of o-Cresolphthalein’s action is the production of a violet-colored complex in the presence of calcium ions . This color change is used as a visual indicator of calcium levels in various types of samples, including biological samples .
Action Environment
The action of o-Cresolphthalein is influenced by the pH of the environment. The compound reacts with calcium ions under alkaline conditions .
Analyse Biochimique
Biochemical Properties
o-Cresolphthalein plays a significant role in biochemical reactions, particularly in the colorimetric estimation of calcium in serum. It interacts with calcium ions (Ca²⁺) under alkaline conditions to form a violet-colored complex, where the intensity of the color is proportional to the calcium concentration . This interaction is facilitated by the binding of calcium ions to the o-Cresolphthalein molecule, forming a stable complex that can be measured spectrophotometrically . The compound does not interact significantly with other biomolecules, making it a specific indicator for calcium.
Cellular Effects
The effects of o-Cresolphthalein on various cell types and cellular processes are primarily related to its role in calcium detection. Calcium ions are crucial for numerous cellular functions, including signal transduction, muscle contraction, and enzyme activity . By forming a complex with calcium, o-Cresolphthalein indirectly influences these processes by allowing accurate measurement of calcium levels. This is particularly important in studies of cell signaling pathways, gene expression, and cellular metabolism, where calcium acts as a second messenger .
Molecular Mechanism
At the molecular level, o-Cresolphthalein exerts its effects through the formation of a complex with calcium ions. This binding interaction occurs under alkaline conditions, leading to a color change that can be quantified . The mechanism involves the coordination of calcium ions with the hydroxyl groups of o-Cresolphthalein, resulting in a stable complex that absorbs light at a specific wavelength . This property is exploited in various biochemical assays to measure calcium concentrations accurately.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Cresolphthalein can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a desiccated environment at room temperature . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in calcium detection . Long-term studies have shown that o-Cresolphthalein maintains its functionality over several months when stored correctly .
Dosage Effects in Animal Models
The effects of o-Cresolphthalein in animal models vary with different dosages. At low doses, the compound effectively measures calcium levels without causing significant adverse effects . At higher doses, there may be toxic effects due to the accumulation of the compound in tissues . Studies have shown that the threshold for toxicity is relatively high, making o-Cresolphthalein safe for use in most experimental settings .
Metabolic Pathways
o-Cresolphthalein is not significantly metabolized in the body, as it is primarily used for its chemical properties in detecting calcium . The compound interacts with calcium ions to form a stable complex, which is then excreted without undergoing extensive metabolic transformation . This lack of metabolism ensures that o-Cresolphthalein remains effective as a calcium indicator throughout its use .
Transport and Distribution
Within cells and tissues, o-Cresolphthalein is transported and distributed based on its solubility properties. The compound is soluble in ethanol, allowing it to be easily administered in laboratory settings . Once inside the body, it binds to calcium ions and forms a complex that is distributed throughout the extracellular fluid . This distribution is crucial for its role in accurately measuring calcium levels in various biological samples .
Subcellular Localization
The subcellular localization of o-Cresolphthalein is primarily in the extracellular fluid, where it interacts with calcium ions . The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles or compartments . Its activity is confined to the extracellular space, where it forms complexes with calcium for colorimetric detection .
Propriétés
IUPAC Name |
3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-13-11-15(7-9-19(13)23)22(16-8-10-20(24)14(2)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBJMKMKNCRKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060491 | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | o-Cresolphthalein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
596-27-0 | |
| Record name | Cresolphthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresolphthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-m-tolyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CRESOLPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU2D9049G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)




![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)






![Bicyclo[3.2.1]octane-2-carboxylic acid, 2-amino-](/img/structure/B1221738.png)
